molecular formula C10H11N3OS B2741998 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097914-04-8

2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2741998
CAS No.: 2097914-04-8
M. Wt: 221.28
InChI Key: YATHGMXCODNVPW-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a thiazole ring fused with a pyridazinone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea in the presence of a base such as sodium hydroxide.

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by reacting hydrazine hydrate with a suitable diketone.

    Coupling Reaction: The final step involves coupling the thiazole and pyridazinone rings through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biology: Used in studies related to enzyme inhibition and receptor binding.

    Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,3-thiazol-4-ol
  • 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,3-thiazole

Uniqueness

Compared to similar compounds, 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one exhibits unique properties due to the presence of both thiazole and pyridazinone rings, which can enhance its biological activity and specificity in various applications.

Biological Activity

2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one (CAS No. 2097914-04-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridazinone moiety. Its structure can be represented as follows:

Chemical Formula: C10_{10}H11_{11}N3_{3}OS
Molecular Weight: 219.27 g/mol
CAS Number: 2097914-04-8

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of interest include:

  • Antimicrobial Activity
  • Anticancer Properties
  • Anti-inflammatory Effects

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and shown to inhibit growth effectively. A study highlighted its potential against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .

Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro. In particular, it has been evaluated against several cancer cell lines, including human leukemia and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. A notable study reported an IC50_{50} value lower than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy in specific contexts .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. It inhibits key inflammatory mediators such as TNF-alpha and IL-6 in cellular models .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to active sites of enzymes involved in metabolic pathways, inhibiting their function.
  • Receptor Modulation : It interacts with cellular receptors that modulate signal transduction pathways affecting cell proliferation and survival.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

StudyBiological ActivityFindings
AntimicrobialEffective against E. coli and S. aureus with MIC values indicating strong inhibition.
AnticancerInduced apoptosis in leukemia cells with an IC50_{50} of 50 µM compared to doxorubicin at 70 µM.
Anti-inflammatoryReduced TNF-alpha levels by 40% in vitro at a concentration of 20 µM.

Properties

IUPAC Name

2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-7-9(15-8(2)12-7)6-13-10(14)4-3-5-11-13/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATHGMXCODNVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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